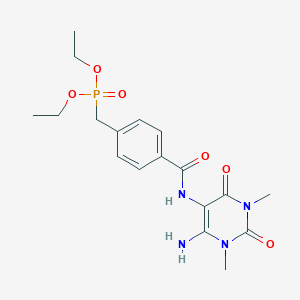
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb is a complex organic compound that belongs to the class of aminophosphonic acids. These compounds are structural analogues of amino acids where the carboxylic group is replaced by a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb typically involves the hydrophosphonylation reaction. This process usually entails the condensation of imines and phosphorous acid . The Pudovik reaction or Kabachnik–Fields reaction is often employed, where esters of phosphorous acid, such as diphenylphosphite, are used .
Industrial Production Methods
Industrial production of aminophosphonic acids often involves large-scale hydrophosphonylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while reduction may produce more hydrogenated forms of the compound .
Applications De Recherche Scientifique
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb involves its role as an antagonist of amino acids. It inhibits enzymes involved in amino acid metabolism, thereby affecting the physiological activity of cells. This inhibition can lead to antibacterial, plant growth regulatory, or neuromodulatory effects .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb can be compared with other aminophosphonates, which are organophosphorus compounds with similar structures. These compounds include:
Aminomethylphosphonic acid: Used as a herbicide and in various industrial applications.
Hydroxyethylidene diphosphonic acid: Used in water treatment and as a scale inhibitor.
Alendronate sodium trihydrate: Used in the treatment of osteoporosis.
Propriétés
Numéro CAS |
166115-75-9 |
|---|---|
Formule moléculaire |
C18H25N4O6P |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide |
InChI |
InChI=1S/C18H25N4O6P/c1-5-27-29(26,28-6-2)11-12-7-9-13(10-8-12)16(23)20-14-15(19)21(3)18(25)22(4)17(14)24/h7-10H,5-6,11,19H2,1-4H3,(H,20,23) |
Clé InChI |
KYDKPQWVWFLYDN-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
SMILES canonique |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
Synonymes |
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carbonyl]phenyl]methyl]-, diethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















